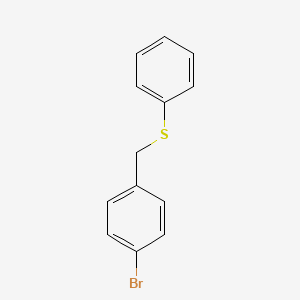

1-Bromo-4-(phenylsulfanylmethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of “1-Bromo-4-(phenylsulfanylmethyl)benzene” involves several steps. The process starts with the nitration of benzene using nitric acid and sulfuric acid to form nitrobenzene. This is followed by the reduction of nitrobenzene using tin and hydrochloric acid to form aniline. The aniline is then chlorinated using hydrochloric acid and sodium nitrite to form 4-chloroaniline. The 4-chloroaniline is diazotized using sodium nitrite and hydrochloric acid to form 4-chlorobenzene diazonium chloride. The 4-chlorobenzene diazonium chloride is then coupled with phenylsulfanyl chloride using copper (I) bromide to form 4-(phenylsulfanylmethyl)chlorobenzene. The 4-(phenylsulfanylmethyl)chlorobenzene is then brominated using bromine and aluminum chloride to form this compound.

Molecular Structure Analysis

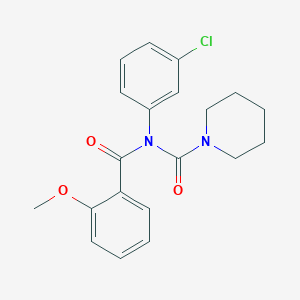

The molecular structure of “this compound” can be represented as C13H11BrS . This indicates that the compound consists of 13 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 sulfur atom .

Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the benzene ring of the compound is attacked by an electrophile, resulting in the substitution of hydrogens .

科学的研究の応用

Supramolecular Chemistry and Nanotechnology

Benzene derivatives play a crucial role in supramolecular chemistry, offering a versatile building block for applications ranging from nanotechnology to polymer processing and biomedical applications. Their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding is particularly noteworthy. This characteristic could imply potential research applications for "1-Bromo-4-(phenylsulfanylmethyl)benzene" in creating novel nanomaterials or in drug delivery systems (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis

The synthesis and functionalization of complex organic molecules are fundamental aspects of chemical research, with brominated compounds often serving as key intermediates due to their reactivity. For example, the development of practical synthesis methods for brominated biphenyls, which are crucial intermediates in manufacturing certain pharmaceuticals, highlights the importance of brominated compounds in organic synthesis (Qiu et al., 2009). This suggests that "this compound" could have applications in the synthesis of complex organic molecules or pharmaceuticals.

Biomonitoring and Environmental Health

Research on the detection and effects of benzene-related compounds, such as the biomonitoring of exposure to toxic substances, underscores the environmental and health implications of brominated and phenyl-substituted compounds. Studies on metabolites like S-phenylmercapturic acid, a specific biomarker for benzene exposure, illustrate the potential for "this compound" to be involved in environmental health research, particularly in understanding exposure pathways and toxicological effects (Gonçalves et al., 2017).

Catalysis and Chemical Transformations

Metalloporphyrin-catalyzed functionalization of saturated C-H bonds, including hydroxylation, amination, and carbenoid insertion, represents a cutting-edge area of research with significant implications for the modification of complex organic molecules (Che et al., 2011). This area of research could suggest potential catalytic applications or novel reaction pathways for "this compound" in organic chemistry.

作用機序

The mechanism of action for the reactions involving “1-Bromo-4-(phenylsulfanylmethyl)benzene” typically involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

特性

IUPAC Name |

1-bromo-4-(phenylsulfanylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrS/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREFTBXLBXYWNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2665368.png)

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide](/img/structure/B2665369.png)

![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2665371.png)

![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride](/img/no-structure.png)

![1-{4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone](/img/structure/B2665374.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2665378.png)

![4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2665381.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(2-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2665387.png)

![5-Butyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2665388.png)